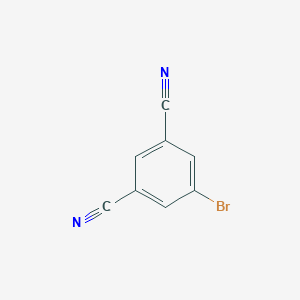![molecular formula C7H14N2 B065769 Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 171065-84-2](/img/structure/B65769.png)
Bicyclo[2.2.1]heptane-2,5-diamine
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2,5-diamine is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da . This compound is also known as norbornane or norcamphane .
Synthesis Analysis
The synthesis of this compound involves a formal [4 + 2] cycloaddition reaction . The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo heptane with benzylamine .Molecular Structure Analysis
The molecular structure of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The carbon skeleton of this compound is a prototype of a class of strained bicyclic hydrocarbons .Physical And Chemical Properties Analysis
This compound is a crystalline compound . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .Wissenschaftliche Forschungsanwendungen
Polyimides from Bicyclo[2.2.1]heptane derivatives : Polyimides obtained from bicyclo[2.2.1]heptane derivatives exhibit high solubility, transparency, flexibility, and thermal stability, making them suitable for various applications in materials science (Yamada, Kusama, Matsumoto, & Kurosaki, 1993).
Synthesis of Fully Alicyclic Polyimides : These polyimides, synthesized from bicyclo[2.2.1]heptane derivatives, demonstrate solubility in organic polar solvents and can form free-standing films after curing, suggesting potential in coatings and films (Matsumoto, 2001).
Photochemical Transformations : Bicyclo[2.2.1]heptadiene is involved in photochemical transformations, highlighting its potential in photochemical applications (Dauben & Cargill, 1961).
Hydrogenation and Dimerization : The compound is used in hydrogenation and dimerization reactions, which are key processes in organic synthesis and polymer chemistry (Kanai, Watabe, & Nakayama, 1986).
Characteristic Properties of Polyimide from BHDA : Polyimides derived from bicyclo[2.2.1]heptane derivatives exhibit high thermal decomposition temperatures and low glass transition temperatures, beneficial for processing and thermal applications (Qing, 2007).
Catalytic Activity in Rhodium-Catalyzed Asymmetric Addition : Bicyclo[2.2.1]hepta-2,5-dienes are used in rhodium-catalyzed asymmetric additions, important in asymmetric synthesis and pharmaceutical applications (Berthon-Gelloz & Hayashi, 2006).
Polyimides Derived from Cycloaliphatic Monomers : Demonstrates the use of bicyclo[2.2.1]heptane derivatives in synthesizing nonaromatic polyimides, which are soluble in organic solvents and colorless, indicating potential in optoelectronic applications (Matsumoto, 1999).
Safety and Hazards
Zukünftige Richtungen
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The compound is a prototype of a class of strained bicyclic hydrocarbons , and its study could lead to the development of new synthetic methods and the discovery of new drug candidates.
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMOSKKPJEDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400218 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171065-84-2 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)


![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)



![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)




